molecular formula C21H39O13P B235076 [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate CAS No. 148437-41-6

[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

Cat. No. B235076
M. Wt: 530.5 g/mol
InChI Key: BYCNULBOTLVAKR-SBNMDPEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate is a chemical compound with potential applications in scientific research. This compound is a derivative of phosphatidic acid, which is a fundamental component of cellular membranes. The unique structural features of [(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate make it an attractive molecule for studying cellular processes and developing new therapeutic strategies.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Innovative synthesis methods for complex molecules related to this compound have been developed. For instance, Blaser et al. (1991) discuss the synthesis of chiral 6-alkyl-δ-lactones, which are structurally related to the compound (Blaser, Deschenaux, Kallimopoulos, & Jacot‐Guillarmod, 1991). Similarly, Dardonville and Gilbert (2003) describe the synthesis of analogues of 6-phosphogluconate, showcasing techniques that could be relevant for synthesizing variants of the compound of interest (Dardonville & Gilbert, 2003).

  • Chemical Transformations and Derivatives

    The compound and its derivatives have been the subject of chemical transformations to explore their potential in various fields. For example, Wu et al. (2011) discuss the use of diketoreductase in the preparation of advanced intermediates for statin drugs, highlighting the compound's relevance in medicinal chemistry (Wu, Chen, Liu, & Chen, 2011).

Potential Applications

  • Pharmaceutical Research

    The compound and its analogues are of interest in pharmaceutical research. Gong et al. (2017) identified a robust carbonyl reductase for diastereoselectively building syn-3,5-dihydroxy hexanoate, a component of cholesterol-lowering drugs, demonstrating the compound's relevance in drug development (Gong et al., 2017).

  • Biochemical Studies and Enzymatic Reactions

    Compounds structurally related to the one have been used to study enzymatic mechanisms and biochemical pathways. Huang et al. (2014) used stereoisomers of a related compound as radical probes to investigate the mechanism of an enzyme-catalyzed reaction (Huang et al., 2014).

  • Natural Products and Synthesis of Bioactive Molecules

    The structural complexity and chirality of such compounds make them valuable in the synthesis of bioactive molecules and natural products. Hatanaka et al. (1999) isolated and characterized amino acids from a natural source, providing insights into the synthesis and application of similar compounds (Hatanaka, Niimura, Takishima, & Sugiyama, 1999).

properties

CAS RN

148437-41-6

Product Name

[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

Molecular Formula

C21H39O13P

Molecular Weight

530.5 g/mol

IUPAC Name

[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

InChI

InChI=1S/C21H39O13P/c1-3-5-7-9-14(22)31-11-13(33-15(23)10-8-6-4-2)12-32-35(29,30)34-21-19(27)17(25)16(24)18(26)20(21)28/h13,16-21,24-28H,3-12H2,1-2H3,(H,29,30)/t13-,16?,17-,18+,19+,20+,21?/m1/s1

InChI Key

BYCNULBOTLVAKR-SBNMDPEDSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCC

SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCC

synonyms

1,2-dihexanoyl-sn-glycero-3-phosphoinositol
di-C6-PI

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
Reactant of Route 2
Reactant of Route 2
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
Reactant of Route 3
Reactant of Route 3
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
Reactant of Route 4
Reactant of Route 4
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
Reactant of Route 5
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate
Reactant of Route 6
[(2R)-2-hexanoyloxy-3-[hydroxy-[(2S,3S,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate

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